2-(tert-Butyl)-4-methoxy-5-thiocyanatophenol
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Overview
Description
2-(tert-Butyl)-4-methoxy-5-thiocyanatophenol is an organic compound characterized by the presence of a tert-butyl group, a methoxy group, and a thiocyanate group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-methoxy-5-thiocyanatophenol typically involves the introduction of the tert-butyl, methoxy, and thiocyanate groups onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where tert-butyl and methoxy groups are introduced using tert-butyl chloride and methanol, respectively, in the presence of a Lewis acid catalyst. The thiocyanate group can be introduced using thiocyanogen or potassium thiocyanate under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-4-methoxy-5-thiocyanatophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiocyanate group can be reduced to form thiols.
Substitution: The methoxy and thiocyanate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Thiols and related derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-(tert-Butyl)-4-methoxy-5-thiocyanatophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-4-methoxy-5-thiocyanatophenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the thiocyanate group can interact with metal ions and other cofactors. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyl)-4-methoxyphenol: Lacks the thiocyanate group, which affects its reactivity and applications.
4-Methoxy-2-thiocyanatophenol: Lacks the tert-butyl group, which influences its steric properties and reactivity.
2-(tert-Butyl)-5-thiocyanatophenol: Similar structure but different positioning of the methoxy group, affecting its chemical behavior.
Uniqueness
2-(tert-Butyl)-4-methoxy-5-thiocyanatophenol is unique due to the combination of the tert-butyl, methoxy, and thiocyanate groups on the phenol ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H15NO2S |
---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
(4-tert-butyl-5-hydroxy-2-methoxyphenyl) thiocyanate |
InChI |
InChI=1S/C12H15NO2S/c1-12(2,3)8-5-10(15-4)11(16-7-13)6-9(8)14/h5-6,14H,1-4H3 |
InChI Key |
BHWROANYOWRBNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1O)SC#N)OC |
Origin of Product |
United States |
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